molecular formula C10H20Cl2N6OS B601784 Cimetidine Amide Dihydrochloride CAS No. 52568-80-6

Cimetidine Amide Dihydrochloride

Cat. No.: B601784
CAS No.: 52568-80-6
M. Wt: 343.3 g/mol
InChI Key: AERDXOWIMPUTQK-UHFFFAOYSA-N
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Description

Cimetidine Amide Dihydrochloride is a derivative of cimetidine, a well-known histamine H2 receptor antagonist used primarily to inhibit stomach acid production. This compound is recognized for its unique chemical structure, which includes a guanylurea moiety.

Mechanism of Action

Target of Action

Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, is a derivative of the drug cimetidine . Cimetidine is a histamine H2 receptor antagonist . The primary target of cimetidine, and by extension guanylurea cimetidine, is the H2 receptor located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the secretion of gastric acid.

Mode of Action

Cimetidine, and likely guanylurea cimetidine, binds to the H2 receptor, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, as well as a reduction in gastric volume and acidity .

Biochemical Pathways

It’s known that cimetidine inhibits many of the isoenzymes of the hepatic cyp450 enzyme system . This could potentially affect a wide range of biochemical pathways, given the central role of CYP450 enzymes in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Pharmacokinetics

Cimetidine has a high total systemic clearance (500 to 600 ml/min), mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . About 50 to 80% of the dose administered intravenously is recovered in urine as unchanged cimetidine

Result of Action

The primary result of the action of guanylurea cimetidine is likely to be a reduction in gastric acid secretion, similar to its parent compound, cimetidine . This can help manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action, efficacy, and stability of guanylurea cimetidine can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP450 enzymes could potentially affect the metabolism of guanylurea cimetidine. Additionally, renal function can significantly impact the clearance of the drug

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanylurea cimetidine typically involves the reaction of cimetidine with specific reagents under controlled conditions. One common method includes the use of Fenton reagent, which facilitates the formation of guanylurea derivatives from cimetidine . The reaction conditions often involve the addition of hydrogen peroxide to a solution of cimetidine hydrochloride and ferrous chloride at room temperature .

Industrial Production Methods: Industrial production of guanylurea cimetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Cimetidine Amide Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction with Fenton reagent results in the formation of cimetidine sulfoxide, N-desmethylcimetidine, and other derivatives .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include cimetidine sulfoxide, N-desmethylcimetidine, and other guanylurea derivatives .

Comparison with Similar Compounds

Uniqueness: Cimetidine Amide Dihydrochloride is unique due to the presence of the guanylurea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of guanylurea derivatives in various applications .

Properties

CAS No.

52568-80-6

Molecular Formula

C10H20Cl2N6OS

Molecular Weight

343.3 g/mol

IUPAC Name

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea;dihydrochloride

InChI

InChI=1S/C10H18N6OS.2ClH/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17;;/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17);2*1H

InChI Key

AERDXOWIMPUTQK-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N.Cl.Cl

Appearance

White Solid

melting_point

170-172°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Cimetidine Amide Dihydrochloride;  [(Methylamino)[[2-[[5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]- urea Dihydrochloride

Origin of Product

United States

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